molecular formula C14H23N3O4S B15073377 N-Biotinyl-4-aminobutanoic acid

N-Biotinyl-4-aminobutanoic acid

Cat. No.: B15073377
M. Wt: 329.42 g/mol
InChI Key: DDXWHXMZPONLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Biotinyl-4-aminobutanoic acid is a biotinylated biochemical assay reagent. It is used as a biological material or organic compound in life science-related research. The compound has a molecular formula of C14H23N3O4S and a molecular weight of 329.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Biotinyl-4-aminobutanoic acid is synthesized by attaching a biotin moiety to 4-aminobutanoic acid. The synthesis involves the reaction of biotin with 4-aminobutanoic acid in the presence of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Biotinyl-4-aminobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biotinylated derivatives, which are useful in various biochemical assays .

Scientific Research Applications

N-Biotinyl-4-aminobutanoic acid is widely used in scientific research, including:

Mechanism of Action

N-Biotinyl-4-aminobutanoic acid exerts its effects by forming strong covalent bonds with biotin-binding proteins such as avidin and streptavidin. This interaction is highly specific and stable, making it useful in various biochemical assays. The biotin moiety targets biotin-binding proteins, facilitating the detection and purification of biotinylated molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-Biotinyl-6-aminocaproic acid
  • N-Biotinyl-3-aminopropanoic acid

Uniqueness

N-Biotinyl-4-aminobutanoic acid is unique due to its specific chain length and functional groups, which provide optimal reactivity and stability in biochemical assays. Its structure allows for efficient biotinylation and strong binding to biotin-binding proteins .

Properties

IUPAC Name

4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c18-11(15-7-3-6-12(19)20)5-2-1-4-10-13-9(8-22-10)16-14(21)17-13/h9-10,13H,1-8H2,(H,15,18)(H,19,20)(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXWHXMZPONLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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